Edotreotide Gallium Ga-68

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

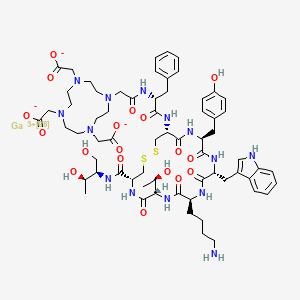

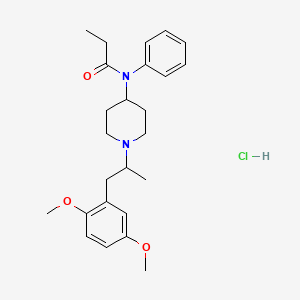

Edotreotide gallium Ga-68 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is particularly effective in detecting somatostatin receptor-positive neuroendocrine tumors in both adult and pediatric patients . This compound consists of the octreotide derivative edotreotide, which is labeled with the radioactive isotope gallium-68 (Ga-68). The binding of edotreotide to somatostatin receptors allows for precise imaging of tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of edotreotide gallium Ga-68 involves several steps:

Chelation: The octreotide derivative edotreotide is first synthesized. This involves substituting tyrosine for phenylalanine at the 3 position of the somatostatin analogue octreotide.

Chelation with Ga-68: The synthesized edotreotide is then chelated with gallium-68 using the macrocyclic chelating agent dodecanetetraacetic acid (DOTA).

Industrial Production Methods: Industrial production of this compound typically involves automated synthesis modules to ensure high purity and reproducibility. The process includes:

Radiolabeling: Automated systems are used to label the edotreotide with Ga-68.

Purification: The labeled compound is purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets all regulatory standards.

Types of Reactions:

Chelation: The primary reaction involved in the synthesis of this compound is chelation, where the DOTA chelator binds to the Ga-68 isotope.

Substitution: The substitution of tyrosine for phenylalanine in the octreotide structure is another key reaction.

Common Reagents and Conditions:

Reagents: Dodecanetetraacetic acid (DOTA), gallium-68, octreotide derivative.

Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and stability.

Major Products:

- The major product of these reactions is the radiolabeled this compound, which is used for PET imaging.

Scientific Research Applications

Edotreotide gallium Ga-68 has a wide range of applications in scientific research:

Chemistry: Used in the study of radiopharmaceutical chemistry and the development of new imaging agents.

Biology: Helps in understanding the expression and distribution of somatostatin receptors in various tissues.

Medicine: Primarily used in the diagnosis and management of neuroendocrine tumors through PET imaging.

Industry: Employed in the production of diagnostic agents and in the development of new radiopharmaceuticals.

Mechanism of Action

Edotreotide gallium Ga-68 exerts its effects by binding to somatostatin receptors, with a higher affinity for somatostatin receptor type 2. Upon binding, the compound emits beta particle radiation, which is detected by PET imaging. This allows for the precise localization of somatostatin receptor-positive tumors .

Comparison with Similar Compounds

Dotatate gallium Ga-68: Another radiopharmaceutical used for similar diagnostic purposes but with lower tumor uptake variability.

Octreotide: The parent compound from which edotreotide is derived, used in various diagnostic and therapeutic applications.

Uniqueness: Edotreotide gallium Ga-68 is unique due to its high affinity for somatostatin receptors and its effectiveness in PET imaging for neuroendocrine tumors. Its ability to provide clear and precise imaging makes it a valuable tool in the diagnosis and management of these tumors .

Properties

Key on ui mechanism of action |

Edotreotide gallium Ga-68 binds to somatostatin receptors, with higher affinity for somatostatin receptor type 2, where it emits beta particle radiation for detection by positron emission tomography (PET). |

|---|---|

CAS No. |

2101630-92-4 |

Molecular Formula |

C65H89GaN14O18S2 |

Molecular Weight |

1486.5 g/mol |

IUPAC Name |

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+) |

InChI |

InChI=1S/C65H92N14O18S2.Ga/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1-2 |

InChI Key |

PZBPHYLKIMOZPR-FIYGWYQWSA-K |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[68Ga+3] |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[8-oxo-2-[(2-oxo-1H-pyridin-3-yl)amino]-7H-purin-9-yl]cyclohexyl]acetonitrile](/img/structure/B10817576.png)

![N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide](/img/structure/B10817578.png)

![[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone](/img/structure/B10817588.png)

![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)

![[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817603.png)

![1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea](/img/structure/B10817606.png)

![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)

![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)